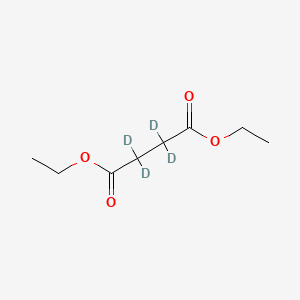
Propadienylphosphonic acid
Vue d'ensemble
Description
Propadienylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a propadienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propadienylphosphonic acid can be synthesized through a multi-step process starting from propargyl alcohol and phosphorus trichloride. The initial step involves the reaction of propargyl alcohol with an excess of phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite. This intermediate undergoes thermal rearrangement to yield propadienylphosphonic dichloride. The final steps involve catalytic hydrogenation and hydrolysis to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Propadienylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Selective reduction under aqueous basic conditions can yield cis-1-propenylphosphonic acid.
Substitution: The phosphonic acid group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and alcohols are used under basic or acidic conditions.
Major Products:
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Cis-1-propenylphosphonic acid.
Substitution Products: Various alkyl and aryl phosphonic acid derivatives.
Applications De Recherche Scientifique
Propadienylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of propadienylphosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, leading to inhibition of enzymatic activities or alteration of molecular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cis-1-propenylphosphonic acid: Similar in structure but differs in the arrangement of the double bonds.
Phosphonic acid: Lacks the propadienyl moiety but shares the phosphonic acid functional group.
Phosphinic acid: Contains a different phosphorus oxidation state and functional group arrangement.
Uniqueness: Propadienylphosphonic acid is unique due to its propadienyl moiety, which imparts distinct chemical reactivity and potential applications compared to other phosphonic acids. Its ability to undergo specific reactions and form unique derivatives makes it valuable in various research and industrial applications.
Propriétés
InChI |
InChI=1S/C3H5O3P/c1-2-3-7(4,5)6/h3H,1H2,(H2,4,5,6) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSHPJNGHQXCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517863 | |
| Record name | Propadienylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34163-96-7 | |
| Record name | Propadienylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1601662.png)

![4,7-diethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601664.png)






![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)

![3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1601681.png)

